1-(1H-IMIDAZOL-5-YL)-N-METHYLMETHANAMINE
Overview
Description
1-(1H-IMIDAZOL-5-YL)-N-METHYLMETHANAMINE is a compound that belongs to the imidazole family Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
Mechanism of Action
Target of Action
N-(1H-Imidazol-4-ylmethyl)-N-methylamine is a compound that contains an imidazole ring . Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their versatile chemical structure . The specific interactions of N-(1H-Imidazol-4-ylmethyl)-N-methylamine with its targets would depend on the specific biological activity it exhibits.
Biochemical Pathways
Imidazole derivatives are known to affect various biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
Imidazole derivatives are generally known to have good solubility in water and other polar solvents due to the presence of a positive charge on either of the two nitrogen atoms in the imidazole ring . This could potentially influence the bioavailability of N-(1H-Imidazol-4-ylmethyl)-N-methylamine.
Result of Action
Imidazole derivatives are known to exhibit a broad range of biological activities, which would result in various molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-IMIDAZOL-5-YL)-N-METHYLMETHANAMINE typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can include a variety of functional groups such as arylhalides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve the use of N-heterocyclic carbenes as both ligands and organocatalysts. These methods are efficient and can produce high yields of the desired product . The reaction typically involves the use of oxidants like tert-butylhydroperoxide to oxidize an in situ formed enamine to an α-aminoaldehyde .
Chemical Reactions Analysis
Types of Reactions
1-(1H-IMIDAZOL-5-YL)-N-METHYLMETHANAMINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: It can be reduced under appropriate conditions.
Substitution: The imidazole ring can undergo substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include nickel catalysts for cyclization, tert-butylhydroperoxide for oxidation, and various reducing agents for reduction reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce imidazole derivatives with reduced nitrogen atoms.
Scientific Research Applications
1-(1H-IMIDAZOL-5-YL)-N-METHYLMETHANAMINE has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Histidine: An amino acid with an imidazole side chain.
Metronidazole: An antibiotic with an imidazole ring.
Omeprazole: A proton pump inhibitor containing an imidazole moiety.
Uniqueness
1-(1H-IMIDAZOL-5-YL)-N-METHYLMETHANAMINE is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry .
Properties
IUPAC Name |
1-(1H-imidazol-5-yl)-N-methylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3/c1-6-2-5-3-7-4-8-5/h3-4,6H,2H2,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYAFJWHVHCBQBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CN=CN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40609354 | |
Record name | 1-(1H-Imidazol-5-yl)-N-methylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40609354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
944897-75-0, 1195598-98-1 | |
Record name | N-Methyl-1H-imidazole-5-methanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=944897-75-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(1H-Imidazol-5-yl)-N-methylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40609354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1H-imidazol-4-ylmethyl)(methyl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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